![molecular formula C13H13ClN2O3 B2381023 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide CAS No. 832737-19-6](/img/structure/B2381023.png)
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide
カタログ番号 B2381023
CAS番号:
832737-19-6
分子量: 280.71
InChIキー: LWJMICYZGOIFLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide” is a chemical compound with the molecular formula C13H13ClN2O3. It is related to “5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde”, which has a molecular weight of 250.68 .
Molecular Structure Analysis
The InChI code for the related compound “5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde” is 1S/C13H11ClO3/c1-9-3-2-4-12(14)13(9)16-8-11-6-5-10(7-15)17-11/h2-7H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It has a molecular weight of 250.68 . The storage temperature is room temperature .
科学的研究の応用
Glucagon Receptor Antagonism
- Furan-2-carbohydrazides, including compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide, have been identified as orally active glucagon receptor antagonists. A study by Hasegawa et al. (2014) found that modifying the acidity of the phenol in these compounds influences their activity, with compound 7l being highlighted as a potent glucagon receptor antagonist with good bioavailability and a satisfactory long half-life (Hasegawa et al., 2014).
Antimicrobial and Anthelmintic Applications
- Varshney et al. (2014) synthesized a series of compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide, which demonstrated significant in vitro antibacterial and anthelmintic activities. The study focused on the synthesis and characterization of these compounds, showing their efficacy against various bacterial strains and earthworm species (Varshney et al., 2014).
Structural and Chemical Properties
- Research by Kumar and Nath (2018) involved the synthesis of new diorganotin(IV) complexes using compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide. The study provided insights into the structural characteristics and chemical behavior of these complexes, contributing to the understanding of furan-based compounds in organometallic chemistry (Kumar & Nath, 2018).
Analgesic Activity
- A study by Igidov et al. (2022) explored the synthesis of compounds related to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide and evaluated their analgesic activity. The compounds showed potential as analgesic agents, broadening the scope of therapeutic applications for furan-based carbohydrazides (Igidov et al., 2022).
特性
IUPAC Name |
5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-3-2-4-10(14)12(8)18-7-9-5-6-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJMICYZGOIFLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)
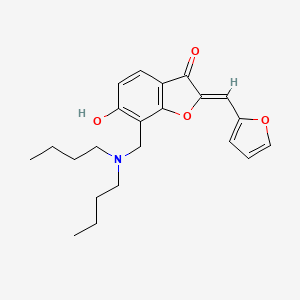
![3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2380942.png)
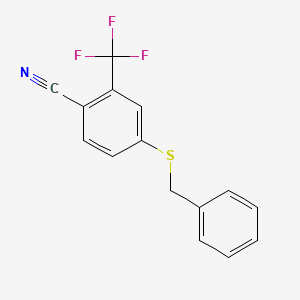
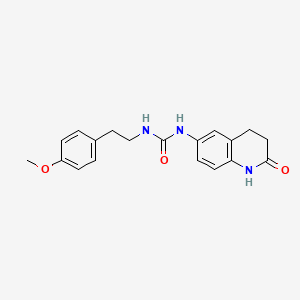
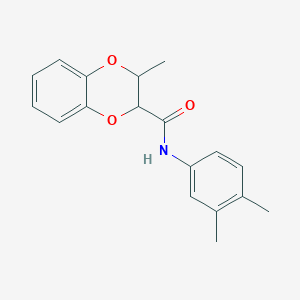
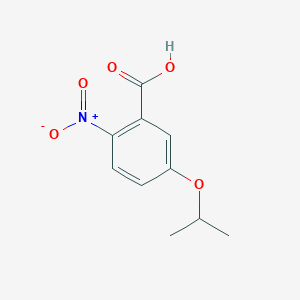
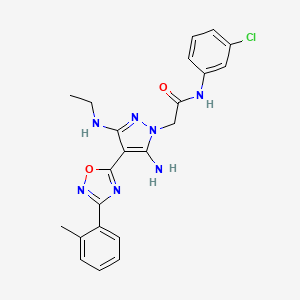
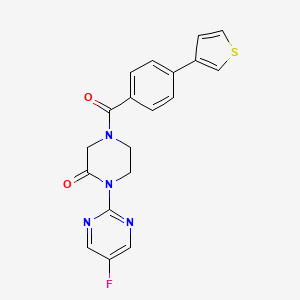
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)
![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)
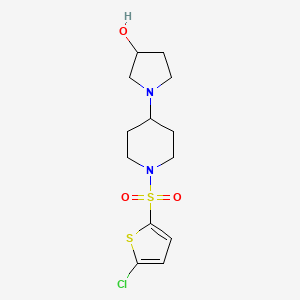
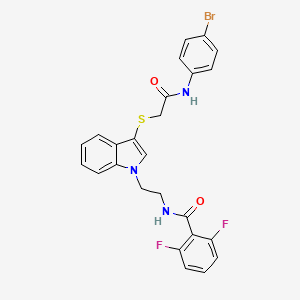
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)